molecular formula C11H14N2OS B12346141 (1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol

(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol

Cat. No.: B12346141
M. Wt: 222.31 g/mol
InChI Key: UTHQDRBQLOYOFO-JTQLQIEISA-N
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Description

(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol is a chemical compound that features a thiazolidine ring, an imine group, and a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol typically involves the reaction of a thiazolidine derivative with an appropriate aldehyde or ketone. The reaction conditions often include the use of a base to facilitate the formation of the imine group. The specific synthetic route may vary depending on the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenylethanol moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted phenylethanol derivatives.

Scientific Research Applications

(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The thiazolidine ring may also interact with biological membranes or receptors, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol: shares structural similarities with other thiazolidine derivatives and phenylethanol compounds.

    Thiazolidine derivatives: Compounds with a thiazolidine ring, such as thiazolidinediones, which are used as antidiabetic agents.

    Phenylethanol derivatives: Compounds with a phenylethanol moiety, such as phenylephrine, which is used as a decongestant.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazolidine ring, an imine group, and a phenylethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol

InChI

InChI=1S/C11H14N2OS/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9/h1-5,10,12,14H,6-8H2/t10-/m0/s1

InChI Key

UTHQDRBQLOYOFO-JTQLQIEISA-N

Isomeric SMILES

C1CSC(=N)N1C[C@@H](C2=CC=CC=C2)O

Canonical SMILES

C1CSC(=N)N1CC(C2=CC=CC=C2)O

Origin of Product

United States

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